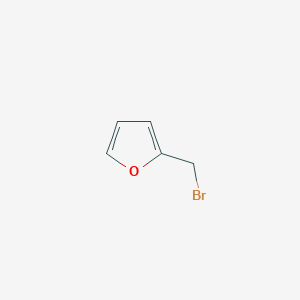

2-(Bromomethyl)furan

Description

Significance of Furan (B31954) and Halogenated Furan Derivatives in Contemporary Synthesis

Furan, a five-membered aromatic heterocycle containing an oxygen atom, and its derivatives are pivotal in organic synthesis. scbt.com They serve as precursors for a wide range of chemicals, including those used in the pharmaceutical and agrochemical industries. scbt.comlookchem.comnih.gov The unique electronic properties of the furan ring allow it to participate in various reactions, making it a versatile synthetic intermediate. scbt.com

Halogenated furans, in particular, exhibit enhanced reactivity, which is of great interest to synthetic chemists. The presence of a halogen atom can influence the reaction pathways and increase the rate of reaction. researchgate.net For instance, halofurans are more reactive towards nucleophiles compared to simple furans. pharmaguideline.com This heightened reactivity makes them crucial in the synthesis of complex molecules and in the modification of biomolecules. smolecule.com

Overview of Strategic Importance of the Bromomethyl Moiety in Furan Chemistry

The introduction of a bromomethyl group at the second position of the furan ring to form 2-(bromomethyl)furan creates a highly reactive and versatile molecule. cymitquimica.comontosight.ai This moiety acts as a key functional group, enabling the facile introduction of the furyl unit into a larger molecular framework through nucleophilic substitution reactions. cymitquimica.com The bromine atom is an excellent leaving group, readily displaced by a wide variety of nucleophiles. scbt.comcymitquimica.com

This reactivity makes this compound an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds. lookchem.comontosight.ai Its ability to act as a precursor for more elaborate structures underscores its strategic importance in modern organic synthesis. smolecule.comcymitquimica.com

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid with a characteristic pungent odor. lookchem.comcymitquimica.com It is soluble in many organic solvents but has limited solubility in water. cymitquimica.com

| Property | Value | Source |

| Molecular Formula | C₅H₅BrO | lookchem.comcymitquimica.comchembk.comnih.gov |

| Molar Mass | 161.00 g/mol | chembk.comnih.gov |

| Density | 1.582 g/cm³ | lookchem.comchembk.com |

| Boiling Point | 155 °C | lookchem.comchembk.com |

| Flash Point | 47 °C | lookchem.comchembk.com |

| Refractive Index | 1.5380 (estimate) | lookchem.comchembk.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO/c6-4-5-2-1-3-7-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFVCNWQCJCMHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404771 | |

| Record name | 2-(bromomethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4437-18-7 | |

| Record name | 2-(bromomethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromomethyl Furan and Its Analogues

Direct Bromination Approaches

Direct bromination methods offer a straightforward route to 2-(bromomethyl)furan, typically involving the reaction of a suitable methyl-substituted furan (B31954) with a brominating agent.

Radical Bromination with N-Bromosuccinimide (NBS) and Related Reagents

A prevalent and effective method for the synthesis of this compound is the allylic bromination of 2-methylfuran (B129897) using N-bromosuccinimide (NBS). google.commasterorganicchemistry.com This reaction proceeds via a free radical chain mechanism, often initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. google.com The use of NBS is advantageous as it provides a low, constant concentration of bromine, which favors substitution at the methyl group over addition to the furan ring. masterorganicchemistry.com The reaction is typically carried out in a nonpolar solvent such as carbon tetrachloride (CCl₄) under reflux conditions. google.commsu.edu

The Wohl-Ziegler reaction, a specific type of allylic bromination using NBS, is a classic example of this approach. masterorganicchemistry.com For instance, the bromination of furan-2-carbonitrile at the methyl position is achieved using NBS with AIBN as an initiator. The reaction mechanism involves the thermal decomposition of AIBN to generate radicals, which then abstract a hydrogen atom from the methyl group of the furan derivative. The resulting furan-2-yl-methyl radical reacts with NBS to yield the brominated product. Similarly, ethyl 4-(1,2,3-thiadiazol-4-yl)-5-methylfuran-2-carboxylate has been successfully brominated at the methyl group using NBS. researchgate.net

Other reagents, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), can also be employed for this transformation. For example, 2-(bromomethyl)-5-(trifluoromethyl)furan (B58163) was prepared from its methyl precursor using DBDMH and AIBN in chloroform. derpharmachemica.com

Table 1: Examples of Radical Bromination for the Synthesis of this compound Analogues

| Starting Material | Brominating Agent | Initiator/Catalyst | Solvent | Product | Yield (%) | Reference |

| 2-Methylfuran | N-Bromosuccinimide | Light | Carbon Tetrachloride | This compound | Not Specified | google.com |

| Furan-2-carbonitrile | N-Bromosuccinimide | AIBN | Not Specified | 5-(Bromomethyl)furan-2-carbonitrile | Not Specified | |

| Ethyl 4-(1,2,3-thiadiazol-4-yl)-5-methylfuran-2-carboxylate | N-Bromosuccinimide | Not Specified | Not Specified | Ethyl 4-(1,2,3-thiadiazol-4-yl)-5-(bromomethyl)furan-2-carboxylate | Not Specified | researchgate.net |

| 2-Methyl-5-(trifluoromethyl)furan | 1,3-Dibromo-5,5-dimethylhydantoin | AIBN | Chloroform | 2-(Bromomethyl)-5-(trifluoromethyl)furan | 50 | derpharmachemica.com |

Catalytic Bromination Strategies

While radical bromination is common, catalytic methods for the selective bromination of the methyl group on the furan ring are also being explored. For instance, carbocation-catalyzed bromination of alkyl arenes has been reported as a chemoselective sp³ C-H functionalization method. lookchem.com Although not explicitly detailed for 2-methylfuran in the provided context, this strategy represents a potential avenue for catalytic synthesis.

Multistep Syntheses from Furanic Precursors

Multistep syntheses provide alternative routes to this compound and its derivatives, often starting from more complex or functionalized furan precursors.

Preparation from Functionalized Furan Derivatives

A common multistep approach involves the conversion of a hydroxymethyl group to a bromomethyl group. This can be achieved by treating a 2-(hydroxymethyl)furan derivative with reagents like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). For example, 5-(3-hydroxymethylphenyl)furan can be converted to its bromomethyl analogue using aqueous HBr in acetonitrile (B52724) or PBr₃ in dichloromethane. Another example is the synthesis of 5-(bromomethyl)-2-furaldehyde (B1280691) from 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical. researchgate.netontosight.ai This transformation can be catalyzed by HBr or sodium bromide in dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Table 2: Synthesis of this compound Derivatives from Hydroxymethyl Precursors

| Starting Material | Reagent | Solvent | Product | Yield (%) | Reference |

| 5-(3-Hydroxymethylphenyl)furan | HBr (aq) | Acetonitrile | 5-(3-Bromomethylphenyl)furan | 85 | |

| 5-(3-Hydroxymethylphenyl)furan | PBr₃ | Dichloromethane | 5-(3-Bromomethylphenyl)furan | 78 | |

| 5-Hydroxymethylfurfural | NaBr | DMSO | 5-(Bromomethyl)furan-2-carbaldehyde | Good | researchgate.net |

Synthesis via Ring-Opening and Cyclization Sequences

Ring-opening and subsequent cyclization reactions represent a more complex but powerful strategy for constructing the furan ring with a pre-installed bromomethyl group or a precursor that can be readily converted. An interesting approach involves the synthesis of 3-(bromomethyl)furan-2,5-dione (B1610223) from dimethyl itaconate. sctunisie.org This process includes hydrolysis, α-bromination, and intramolecular cyclization. sctunisie.org Another example is the synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974), which involves the ring-opening of a cyclopropane (B1198618) intermediate via bromination with molecular bromine. dergipark.org.tr While not a furan synthesis, this methodology of ring-opening with bromination could be conceptually applied to suitable oxygen-containing ring systems to generate furan derivatives.

Emerging and Sustainable Synthetic Protocols

The development of sustainable chemical processes is a major focus of modern chemistry. In the context of furan derivatives, significant effort is being directed towards the use of biomass-derived starting materials and environmentally benign reaction conditions.

The synthesis of 2,5-diformylfuran (DFF) from carbohydrates like fructose (B13574) is a notable example. researchgate.netmdpi.com This process can proceed through a 5-(bromomethyl)furan-2-carbaldehyde intermediate. researchgate.net Catalytic systems using sodium bromide in DMSO have been shown to be effective for this transformation. mdpi.com The use of renewable feedstocks such as fructose, which can be derived from glucose or food waste, makes this a highly sustainable route. researchgate.net

Continuous-flow technology is another emerging area that offers advantages in terms of safety, efficiency, and scalability. acs.org A two-step continuous process has been developed for the synthesis of 2-bromo-5-(3-bromomethylphenyl)furan, which combines HBr-mediated hydroxymethyl bromination and Br₂-mediated furan ring bromination in microflow and photochemical reactors, respectively.

Furthermore, transition-metal-free synthetic approaches are gaining traction as they avoid the use of potentially toxic and expensive heavy metals. acs.org The development of such protocols for the synthesis of this compound and its derivatives from readily available starting materials is a key area of ongoing research.

Continuous-Flow Synthesis Techniques

Continuous-flow chemistry has emerged as a powerful tool for the synthesis of this compound and its derivatives, offering enhanced safety, efficiency, and scalability. These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for handling reactive intermediates.

A notable application of this technology is in telescoped bromination sequences. For instance, a two-step continuous process has been developed for the synthesis of brominated furan derivatives. This process involves an initial HBr-mediated hydroxymethyl bromination in a microflow reactor, followed by a Br₂-mediated furan bromination in a photochemical reactor. The integration of these steps into a continuous-flow system minimizes the handling of hazardous reagents and intermediates.

Recent advancements have also demonstrated the use of continuous-flow for the synthesis of 2,5-diaryl furans. By integrating an oxidation step with singlet oxygen and a subsequent dehydration step using the Appel reagent, this method avoids the isolation of unstable endoperoxide intermediates. nih.govacs.org This streamlined approach not only improves the isolated yields but also enhances safety and reduces chemical waste. nih.gov The scalability of this continuous-flow setup has been demonstrated, showcasing its potential for larger-scale production. acs.org

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis of 2,5-Diaryl Furans

| Parameter | Batch Synthesis | Continuous-Flow Synthesis |

| Intermediate Isolation | Required (unstable endoperoxide) | Not required |

| Average Yield Increase | - | ~27% |

| Safety | Lower (handling of unstable intermediates) | Higher |

| Waste Generation | Higher | Lower |

| Scalability | More challenging | More straightforward |

This table is based on findings related to the synthesis of 2,5-diaryl furans, which can be analogous to the synthesis of other furan derivatives. nih.govacs.org

Transition-Metal-Free Synthetic Routes

The development of transition-metal-free synthetic methods is a significant goal in organic chemistry, aimed at reducing cost, toxicity, and environmental impact. For the synthesis of furan derivatives, several effective transition-metal-free strategies have been reported.

One such approach involves the direct transformation of 1,3-dienes into 2,5-diaryl furans through an oxidation-dehydration sequence. nih.gov The oxidation is achieved using singlet oxygen, and the resulting endoperoxide is dehydrated at room temperature using the Appel reagent. nih.gov This method provides access to important furan building blocks without the need for metal catalysts. nih.gov

Another example is the base-catalyzed intramolecular cyclization of 2-ynylphenols to produce 2-substituted benzo[b]furans. rsc.org This protocol utilizes a readily available and inexpensive base like cesium carbonate (Cs₂CO₃) under mild conditions, offering good to excellent yields for a variety of substrates. rsc.org The practicality of this method is further highlighted by its successful application on a gram scale. rsc.org

Furthermore, a transition-metal-free synthesis of 2-bromo-3-(bromomethyl)naphthalene has been developed, which proceeds through the ring-opening of a cyclopropane intermediate via bromination with molecular bromine (Br₂). dergipark.org.trdergipark.org.tr This modular and cost-effective approach provides higher yields compared to previously reported methods. dergipark.org.tr

One-Pot Synthetic Strategies for Bromomethyl Furan Derivatives

One-pot syntheses offer significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation by combining multiple reaction steps in a single reaction vessel. Several one-pot methods have been developed for the synthesis of bromomethyl furan derivatives and their analogs.

A rhodium-catalyzed, base- and solvent-free one-pot synthesis of this compound derivatives has been reported. researcher.life This method provides a direct route to these compounds. Another efficient one-pot, three-component reaction involves the condensation of phenacyl bromides, dialkyl acetylenedicarboxylates, and triphenylphosphine (B44618) to yield functionalized oxodihydrofuran derivatives under neutral conditions. tandfonline.com

N-Bromosuccinimide (NBS) has been utilized as a catalyst in the one-pot synthesis of highly functionalized, tetra-substituted furan derivatives from but-2-ene-1,4-diones and acetoacetate (B1235776) esters. researchgate.net This method proceeds under mild and neutral conditions, affording high yields. researchgate.net

Additionally, a one-pot procedure has been developed for the synthesis of 2,5-diformylfuran (DFF) from fructose, which involves the formation of 5-(bromomethyl)furan-2-carbaldehyde as an intermediate. researchgate.net This transformation can be catalyzed by HBr or NaBr. researchgate.net A procedure for the synthesis of 5-(bromomethyl)furfural from fructose and lithium bromide in the presence of HBr has also been described. rsc.org

Green Chemistry Considerations in Bromomethyl Furan Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of furan derivatives to minimize environmental impact. This includes the use of renewable resources, solvent-free reactions, and the development of more sustainable catalytic systems.

Furan derivatives themselves can be derived from renewable resources such as sugars. tandfonline.comacs.org For instance, 5-hydroxymethylfurfural (HMF), a key platform chemical, can be produced from the dehydration of fructose. researchgate.net

Solvent-free reaction conditions represent a significant step towards greener synthesis. A one-pot, solvent-free, and stereoselective reaction has been developed for the synthesis of rhodanine-furan hybrids from renewable furan derivatives. tandfonline.com This reaction proceeds rapidly at room temperature, offering good to high yields and simplifying product isolation. tandfonline.com

The development of sustainable catalytic systems is another key aspect. An efficient catalytic system using Br⁻, disulfide, and dimethylsulfoxide (DMSO) has been shown to promote the selective synthesis of 2,5-diformylfuran (DFF) from various carbohydrates. mdpi.com This system is effective for a range of starting materials, including fructose, glucose, mannose, galactose, and sucrose. mdpi.com

Stereoselective and Regioselective Synthesis of Related Furan Structures

The control of stereoselectivity and regioselectivity is crucial in the synthesis of complex molecules containing furan rings. Significant progress has been made in developing methods that allow for the precise construction of substituted furans.

Copper-catalyzed reactions have proven to be particularly effective for the regioselective synthesis of multisubstituted furans. One such method involves the Cu(II)-catalyzed intermolecular annulation of aryl ketones with aromatic olefins under ambient air, providing good yields of furan derivatives. acs.orgorganic-chemistry.org Another copper-mediated approach enables the regioselective synthesis of 2,3,5-trisubstituted furans from alkyl ketones and β-nitrostyrenes. organic-chemistry.orgfigshare.com These methods are versatile, tolerating a wide range of functional groups. organic-chemistry.org A copper-catalyzed decarboxylative annulation of ketones with α,β-unsaturated carboxylic acids also yields trisubstituted furans regioselectively. rsc.org

Stereoselective synthesis of furan derivatives has also been achieved through various strategies. A copper-catalyzed cascade cyclic reaction between enaminones and N-tosylhydrazones allows for the synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives with a quaternary stereogenic center as single diastereomers. rsc.org Gold-catalyzed intramolecular cycloisomerization of furan/ynes offers a route to functionalized fulvenes with high stereoselectivity, where the E/Z stereochemistry can be controlled by the choice of solvent. acs.org

Furthermore, a one-pot, solvent-free, and stereoselective reaction has been reported for the synthesis of rhodanine-furan hybrids. tandfonline.com The development of efficient and stereoselective aerobic oxidation of substituted furans to cis-enediones has also been achieved using ABNO/HNO₃ under mild conditions. acs.org

Reactivity and Reaction Pathways of 2 Bromomethyl Furan

Electrophilic Aromatic Substitution on the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). pearson.compearson.comnumberanalytics.com Its reactivity is significantly greater than that of benzene, allowing reactions to proceed under milder conditions. pearson.comnumberanalytics.com In an unsubstituted furan molecule, electrophilic attack occurs preferentially at the C2 and C5 positions, as the carbocation intermediates formed (sigma complexes) are more stabilized by resonance, including a structure where the positive charge is delocalized onto the oxygen atom. pearson.compearson.com

In 2-(bromomethyl)furan, the C2 position is already substituted. The bromomethyl group (-CH₂Br) is generally considered to be weakly deactivating due to the inductive effect of the bromine atom, yet it directs incoming electrophiles to the positions ortho and para to itself. In the context of the furan ring, this directs substitution primarily to the C5 position.

A common example of an EAS reaction is bromination. For instance, the bromination of a substituted furan, such as ethyl 4-(1,2,3-thiadiazol-4-yl)-5-methylfuran-2-carboxylate, with N-bromosuccinimide (NBS) results in the selective bromination of the methyl group to yield a bromomethyl derivative. researchgate.net This illustrates the reactivity of the position adjacent to the furan ring. For electrophilic attack on the ring of this compound, the primary product would be the 5-halo-2-(bromomethyl)furan derivative.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Furan

| Position of Attack | Stability of Intermediate | Major/Minor Product |

|---|---|---|

| C2 (or C5) | More stable (3 resonance structures) | Major |

| C3 (or C4) | Less stable (2 resonance structures) | Minor |

This interactive table summarizes the general principles of electrophilic attack on the furan ring.

Metal-Catalyzed Coupling Reactions for Furan Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used to functionalize heterocyclic compounds like furan. smolecule.comgrafiati.com While the bromomethyl group of this compound can participate in coupling reactions, functionalization of the furan ring itself typically requires a halogen substituent directly on the ring (e.g., at the C5 position). A common strategy, therefore, involves the initial halogenation of this compound at the 5-position, followed by a cross-coupling reaction.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron species (like a boronic acid or ester) and an organic halide or triflate. mdpi.comrsc.org This reaction is noted for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts. rsc.orgnih.gov

To functionalize the furan ring of this compound, one would typically first introduce a bromine or iodine atom at the 5-position. The resulting 2-(bromomethyl)-5-halofuran can then be coupled with a variety of aryl or vinyl boronic acids. For example, site-selective Suzuki–Miyaura reactions of polybrominated furans have been shown to be effective for creating arylfurans. rsc.org The coupling of 2-(bromomethyl)phenylboronic acid pinacol (B44631) esters with various aryl halides demonstrates the utility of the boronate partner in these reactions. gre.ac.uk

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Furan Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| 2-(Bromomethyl)-5-bromofuran | Arylboronic Acid | Pd(PPh₃)₄ / Base | 2-(Bromomethyl)-5-arylfuran |

| 2-Bromofuran | Phenylboronic Acid | PdCl₂(dppf) / K₂CO₃ | 2-Phenylfuran |

This interactive table provides examples of Suzuki-Miyaura reactions for furan functionalization.

Heck Coupling Reactions

The Heck reaction, another palladium-catalyzed process, forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. researchgate.net The reaction typically proceeds via oxidative addition, migratory insertion, and β-hydride elimination steps. researchgate.net

Similar to the Suzuki coupling, direct functionalization of the this compound ring via a Heck reaction would necessitate prior halogenation of the ring, typically at the C5 position. The resulting 2-(bromomethyl)-5-halofuran could then react with an alkene, such as styrene (B11656) or an acrylate (B77674), to introduce a vinyl substituent onto the furan core. The Heck reaction has been used extensively in the synthesis of various heterocycles. researchgate.net For example, a regioselective Heck reaction of 2,3-dihydrofuran (B140613) with aryl iodides has been demonstrated to produce 2-aryl-2,3-dihydrofurans. organic-chemistry.org

Stille Coupling Reactions

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. mdpi.comrsc.org It is known for its mild reaction conditions. mdpi.com

For the functionalization of this compound, a two-step sequence is again the most common approach. After bromination or iodination of the furan ring at the C5 position, the resulting dihalide can undergo a Stille coupling with an organostannane, such as an aryltributyltin reagent. This introduces a new carbon-based substituent at the 5-position of the furan ring. Stille couplings have been successfully used to prepare various substituted furans, including 3,4-disubstituted furans from silylated precursors.

Cyclization Reactions and Ring Transformations

The inherent reactivity of the bromomethyl group makes this compound a valuable substrate for constructing more complex cyclic systems. The C-Br bond is susceptible to nucleophilic attack, and when a nucleophile is tethered to the furan core, intramolecular cyclization can occur.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a key strategy for synthesizing fused or spirocyclic ring systems. In molecules derived from this compound that also contain a nucleophilic group (e.g., -OH, -NH₂, -SH), an intramolecular Sₙ2 reaction can take place. The nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a new ring.

For example, a tandem reaction involving a rhodium-catalyzed O-H bond insertion followed by a base-promoted intramolecular cyclization has been used to create spirocyclic compounds. beilstein-journals.org In this process, an alcohol like 2-(bromomethyl)benzyl alcohol reacts to form an intermediate that subsequently cyclizes via bromine substitution. beilstein-journals.org Another synthetic strategy involves the hydrolysis of dimethyl itaconate, followed by α-bromination and intramolecular cyclization to yield 3-(bromomethyl)furan-2,5-dione (B1610223). sctunisie.org These examples highlight the utility of the bromomethyl group as a handle for initiating ring-forming reactions.

Formation of Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems. Its reactivity allows for the construction of complex molecular architectures, often through cyclization reactions.

One notable application is in the synthesis of naphthofuran derivatives. These compounds can be formed through a cyclization process involving a properly functionalized naphthol. nih.gov The reaction often proceeds under basic conditions to enhance the nucleophilicity of the naphthol. nih.gov Another approach involves the palladium-catalyzed Heck reaction to form tricyclic and bicyclic 3,4-fused furans. researchgate.net

The formation of fused furan scaffolds can also be achieved via a one-pot rhodium-catalyzed reaction that generates a dicarbonyl iodonium (B1229267) ylide in situ. researchgate.net Furthermore, zinc-induced debromination of cycloadducts, obtained from Diels-Alder reactions of 2,3-bis(bromomethyl)-1,3-butadiene (B8637752), leads to the formation of fused ring furans. researchgate.net

Lewis acid-mediated cascade reactions provide another powerful strategy for constructing fused systems. For instance, ZnBr₂ can mediate a domino reaction between indole (B1671886) methyl bromides and heteroarenes like furan to form annulated carbazole (B46965) derivatives. rsc.org This process typically involves an initial Friedel-Crafts alkylation, followed by a 1,5-hydrogen shift, electrocyclization, and subsequent aromatization. rsc.org Similarly, FeCl₃ can be used to catalyze the cascade annulation of bromomethyl indoles with various arenes and heteroarenes. rsc.org

The synthesis of furo[2,3-b]furanone scaffolds, a core structure in several natural products, can also be initiated from furan derivatives. uni-regensburg.de Although direct cyclopropanation of the furan ring can be challenging due to its electron-rich nature, the use of furan esters as starting materials allows for these transformations. uni-regensburg.de

Additionally, this compound derivatives are instrumental in creating complex polyheterocyclic systems. For example, ethyl 2-(bromomethyl)quinoline-3-carboxylate can react with substituted salicylaldehydes in a one-pot, three-step reaction involving Williamson ether synthesis, hydrolysis, and intramolecular cyclization to yield 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.br

A summary of selected reactions is presented in the table below:

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |

| Heck Reaction | 3-(2-formylcycloalkenyl)-acrylic amides | Platinum-catalyzed | Fused furans | researchgate.net |

| Domino Reaction | Indole methyl bromides, Furan | ZnBr₂ | Annulated carbazoles | rsc.org |

| Cascade Annulation | Bromomethyl indoles, Heteroarenes | FeCl₃ | Fused carbazoles | rsc.org |

| One-pot, Three-step Reaction | Ethyl 2-(bromomethyl)quinoline-3-carboxylate, Salicylaldehydes | K₂CO₃, then KOH | 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives | scielo.br |

| Diels-Alder/Debromination | 2,3-bis(bromomethyl)-1,3-butadiene, Dienophiles | Zinc | Fused ring furans | researchgate.net |

Rearrangement Reactions Involving the Furan Ring

Rearrangement reactions involving the furan ring of this compound derivatives can lead to the formation of diverse molecular structures. For instance, a novel reaction accompanied by rearrangement has been observed between 2-(bromomethyl)-1,3-thiaselenole and furan-2-carboxylic acid. globalauthorid.com

The Cloke-Wilson rearrangement, an organocatalytic and base-free reaction, can be promoted by 2-(bromomethyl)naphthalene (B188764) for the construction of 2,3-dihydrofurans from doubly activated cyclopropanes. This process occurs through a carbocation-initiated tandem intramolecular ring-opening/recyclization. organic-chemistry.org

In the synthesis of fused heterocyclic systems, rearrangement can be a key step. For example, the reaction of 2,3-bis(bromomethyl)-1,3-butadiene with singlet oxygen forms a peroxide that rearranges with a cobalt catalyst to yield bis(bromomethyl)furan. researchgate.net

Skeletal editing of heterocyclic rings is an emerging area where rearrangements play a crucial role. While not directly involving this compound, related furan derivatives can undergo transformations such as the Buchner ring expansion. This reaction can be catalyzed by various metal complexes to insert a carbon atom into the furan ring, leading to larger ring systems. rsc.org

Allylation Chemistry and Related Transformations

This compound and its derivatives are effective reagents in allylation reactions, particularly in Barbier-type conditions. These reactions typically involve the reaction of the bromomethylfuran with an aldehyde in the presence of a metal, such as indium or zinc, often in aqueous media. researchgate.net This method provides an efficient route to α-methylene-γ-butyrolactones. researchgate.net

The Barbier-type allylation of aromatic aldehydes with 3-bromomethyl-5H-furan-2-one has been shown to proceed smoothly, yielding homoallylic alcohols in moderate to good yields. researchgate.net The reaction can be carried out using either indium or zinc. researchgate.netrsc.org For instance, the reaction of 3-bromomethyl-5H-furan-2-one with an aldehyde in the presence of indium powder in water results in the corresponding alcohol. rsc.org A similar procedure using zinc powder in THF and saturated aqueous ammonium (B1175870) chloride has also been reported. mdpi.com

A chromium(II)-catalyzed allylation of 3-(bromomethyl)furan-2(5H)-one with an enynal has been utilized in the total synthesis of the bioactive sesquiterpene lactone, (±)-hydroxyanthecotulide. rsc.org This key step highlights the utility of this compound derivatives in the synthesis of complex natural products.

The following table summarizes representative Barbier-type allylation reactions:

| Aldehyde | Metal | Solvent | Product | Yield (%) | Ref. |

| 4-Cyanobenzaldehyde | Indium | Water | α-(4-cyanophenyl)-α-(furan-2-ylmethyl)methanol | 87 | rsc.org |

| ortho-Bromobenzaldehyde | Zinc | THF/aq. NH₄Cl | α-(2-bromophenyl)-α-(furan-2-ylmethyl)methanol | 65 | mdpi.com |

Oxidative and Reductive Transformations of the Bromomethyl Group and Furan Ring

The bromomethyl group and the furan ring in this compound and its derivatives can undergo various oxidative and reductive transformations.

Oxidation:

The bromomethyl group can be oxidized to an aldehyde. For example, the Kornblum oxidation of 5-(bromomethyl)furan-2-carbaldehyde, which can be formed in situ from the corresponding hydroxymethylfurfural, yields 2,5-diformylfuran. researchgate.net This reaction is often carried out in DMSO, which acts as the oxidant, and can be promoted by salts like NaBr. researchgate.net

The furan ring itself is susceptible to oxidation. Treatment of silylated furans with a peracid, such as peracetic acid, can lead to the formation of butenolides. This transformation is regiospecific, with the carbonyl group forming at the carbon that was previously attached to the silyl (B83357) group. In some cases, the furan ring can be oxidized to a carboxylic acid, although this can be challenging due to the sensitivity of the furan ring to acidic conditions.

Reduction:

The bromomethyl group can undergo reductive transformations. While specific examples for this compound are not detailed in the provided context, analogous brominated compounds can be reduced.

The furan ring can be reduced under certain conditions. For instance, catalytic hydrogenation of a thiophene (B33073) ring, a related heterocycle, using H₂/Pd-C leads to the corresponding thiolane derivative, suggesting that similar reductions might be possible for the furan ring under appropriate conditions. vulcanchem.com The reduction of furan derivatives can also lead to the formation of other valuable products. For example, the hydrogenation of 5-hydroxymethylfuran can yield 2,5-bis(hydroxymethyl)furan. researchgate.net

A summary of key oxidative and reductive transformations is provided below:

| Substrate | Reagent/Conditions | Transformation | Product | Ref. |

| 5-(Bromomethyl)furan-2-carbaldehyde | DMSO, NaBr | Kornblum Oxidation | 2,5-Diformylfuran | researchgate.net |

| Silylated Furan | Peracetic Acid | Ring Oxidation | Butenolide | |

| 5-Hydroxymethylfuran | H₂, Catalyst | Ring/Side Chain Reduction | 2,5-Bis(hydroxymethyl)furan | researchgate.net |

Synthetic Utility of 2 Bromomethyl Furan As a Key Intermediate

Building Block for Complex Furan (B31954) Derivatives

2-(Bromomethyl)furan serves as a fundamental starting material for the synthesis of more elaborate furan-containing structures. lookchem.com Its reactive nature facilitates its use as a precursor for a variety of substitution and coupling reactions, enabling the introduction of diverse functional groups onto the furan core. This versatility makes it an essential intermediate in the production of pharmaceuticals and agrochemicals. lookchem.comontosight.ai The bromomethyl group can be readily displaced by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. smolecule.comscbt.com This reactivity has been exploited in the synthesis of numerous furan derivatives with potential applications in medicinal chemistry and materials science.

Precursor for Diverse Heterocyclic Compounds

The synthetic utility of this compound extends beyond the synthesis of simple furan derivatives to the construction of a diverse array of other heterocyclic systems. Its ability to participate in various cyclization reactions makes it a valuable precursor for more complex molecular frameworks.

Synthesis of Substituted Furans and Dihydrofurans

This compound is a key intermediate in the synthesis of substituted furans. The bromine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of substituents at the 2-position of the furan ring. This reactivity is fundamental to creating a diverse library of furan-based molecules.

Furthermore, this compound and its derivatives play a role in the synthesis of dihydrofurans. For instance, 2-(bromomethyl)naphthalene (B188764) has been utilized to promote an organocatalytic Cloke-Wilson rearrangement of activated cyclopropanes to construct 2,3-dihydrofurans. organic-chemistry.orgresearchgate.netresearchgate.net This method provides a metal-free route to these important heterocyclic structures. researchgate.netresearchgate.net Other strategies for synthesizing dihydrofurans include the reaction of α-bromochalcones with 1,3-dicarbonyl compounds. researchgate.net

| Starting Material | Reagent/Catalyst | Product Type | Ref. |

| Activated Cyclopropanes | 2-(Bromomethyl)naphthalene | 2,3-Dihydrofurans | organic-chemistry.orgresearchgate.netresearchgate.net |

| α-Bromochalcones | 5,5-Dimethylcyclohexane-1,3-dione | 2-Acyl-2,3-dihydrofurans | researchgate.net |

| 2,3-Dihydrofuran (B140613) | Diaryliodonium salts/Aryl iodides | 2-Aryl-2,5-dihydrofurans/2-Aryl-2,3-dihydrofurans | organic-chemistry.org |

Construction of Poly-substituted Furans and Related Systems

The synthesis of polysubstituted furans often presents a significant challenge due to the inherent reactivity of the furan ring. iupac.org However, strategic use of silyl (B83357) groups on the furan ring has enabled the regioselective synthesis of various polysubstituted furans. Silicon-containing furan derivatives can direct lithiation to specific positions, allowing for the controlled introduction of multiple substituents. For example, 3,4-bis(trimethylsilyl)furan (B8635768) has been used as a building block for the preparation of 2,3-disubstituted and 2,3,5-trisubstituted furans. iupac.org The silyl groups can be subsequently removed or replaced, providing access to a wide range of substitution patterns.

One-pot syntheses of polysubstituted furans have also been developed, such as the diethylzinc-mediated coupling reaction between dibromoketones and monobromo carbonyl compounds. researchgate.net

| Precursor | Key Strategy | Resulting Substitution Pattern | Ref. |

| Silylated Furans | Regioselective lithiation and ipso-substitution | 2,3,4-Trisubstituted, 2,3,5-Trisubstituted | |

| 3,4-Bis(trimethylsilyl)furan | Lithiation and electrophilic quench | 2,3-Disubstituted, 2,3,5-Trisubstituted | iupac.org |

| Dibromoketones & Monobromo carbonyls | Diethylzinc-mediated coupling | Polysubstituted furans | researchgate.net |

Formation of Furanone Derivatives

This compound and related compounds are instrumental in the synthesis of furanone derivatives, which are important structural motifs in many natural products and biologically active compounds. researchgate.net For example, 4-(bromomethyl)furan-2(5H)-one is a valuable intermediate that can undergo nucleophilic substitution and cyclization reactions to form more complex structures. smolecule.com The synthesis of various brominated furanones, such as (Z)-4-bromo-5-(bromomethylene)-furan-2(5H)-one and 5-(dibromomethylene)-2(5H)-furanone, has been achieved through the bromination of levulinic acid followed by acid-promoted cyclization. redalyc.orgunal.edu.co These brominated furanones have shown cytotoxic activity. redalyc.org

The synthesis of 3-(bromomethyl)furan-2,5-dione (B1610223) has been accomplished in three steps from dimethyl itaconate. This highly reactive compound can undergo further reactions, such as Michael additions with organocopper reagents, to yield 3,4-dialkyl dihydrofuran-2,5-diones.

| Precursor | Key Reaction | Product | Ref. |

| Levulinic Acid | Bromination, Acid-promoted cyclization | Brominated Furanones | redalyc.orgunal.edu.co |

| Dimethyl Itaconate | Hydrolysis, α-bromination, Intramolecular cyclization | 3-(Bromomethyl)furan-2,5-dione | sctunisie.org |

| 4-(Bromomethyl)-2(5H)-furanone | Nucleophilic substitution, Cyclization | Complex Furanone Derivatives | smolecule.com |

Role in Total Synthesis of Complex Molecular Architectures

The versatility of this compound and its derivatives makes them crucial intermediates in the total synthesis of complex molecules, including natural products. acs.org Their ability to participate in a variety of bond-forming reactions allows for the efficient construction of intricate molecular frameworks.

Applications in Natural Product Synthesis

This compound derivatives have been successfully employed in the total synthesis of several natural products. For instance, the Barbier reaction, a type of nucleophilic addition, has been utilized with bromo-functionalized furanones in the synthesis of natural products. rsc.org An example includes the use of 3-(bromomethyl)-2(5H)-furanone in a Barbier allylation/translactonization cascade to synthesize paraconic acids and 1,10-seco-guaianolides. rsc.org

Furthermore, furo[2,3-b]furanones, which are present in numerous natural products, can be synthesized using bromomethyl-substituted furan precursors. uni-regensburg.de The synthesis of these complex bicyclic systems often involves multiple steps where the reactivity of the bromomethyl group is key. uni-regensburg.de The total synthesis of naturally occurring furan compounds like 5-{[(4-hydroxybenzyl)oxy]methyl}-2-furaldehyde and pichiafuran C often involves the etherification of 5-(hydroxymethyl)-2-furaldehyde, which can be derived from precursors like 5-(bromomethyl)furan-2-carbaldehyde. researchgate.net

| Precursor | Key Reaction/Strategy | Natural Product/Class | Ref. |

| 3-(Bromomethyl)-2(5H)-furanone | Barbier allylation/Translactonization | Paraconic acids, 1,10-seco-Guaianolides | rsc.org |

| Bromomethyl-substituted furans | Multi-step synthesis | Furo[2,3-b]furanones | uni-regensburg.de |

| 5-(Bromomethyl)furan-2-carbaldehyde | Kornblum-type reaction, Etherification | 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde, Pichiafuran C | researchgate.net |

Synthesis of Analogues of Biologically Relevant Compounds

The reactive nature of the bromomethyl group in this compound makes it a valuable synthon for the introduction of the furfuryl moiety into a wide range of organic molecules. This strategy has been extensively utilized in medicinal chemistry to generate analogues of known biologically active compounds, aiming to enhance potency, selectivity, or pharmacokinetic properties. The furan ring, a common motif in natural products and pharmaceuticals, can act as a bioisostere for other aromatic or heteroaromatic systems, and its incorporation can significantly modulate the biological activity of a parent compound.

One prominent area of application is the development of novel anticancer agents. For instance, this compound has been employed in the synthesis of benzofuran (B130515) derivatives with cytotoxic properties. In one study, methyl 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylate was converted to its 3-bromomethyl analogue by reaction with N-bromosuccinimide (NBS) in carbon tetrachloride. nih.gov This intermediate was then used to produce further derivatives. The presence of the bromomethyl group was found to be a critical determinant of the cytotoxic activity and selectivity of these compounds against leukemia cell lines. nih.govnih.gov

Another significant application is in the synthesis of N-heterocyclic indolyl glyoxylamides, which have shown a broad spectrum of anticancer activity. In the synthesis of these compounds, this compound is used to alkylate the indole (B1671886) nitrogen. For example, reacting indole with this compound in the presence of a base like potassium tert-butoxide in tetrahydrofuran (B95107) (THF) yields the N-furfurylated indole precursor. acs.org This intermediate is then further elaborated to the final glyoxylamide products, which have demonstrated potent growth inhibition in various human cancer cell lines. acs.org

The versatility of this compound also extends to the modification of existing antibacterial drugs. For example, it has been used to synthesize derivatives of enoxacin (B1671340), a fluoroquinolone antibiotic. In a reported synthesis, enoxacin was reacted with 2-(bromomethyl)-5-nitrofuran (B3034690) in dimethylformamide (DMF) with sodium hydrogen carbonate as a base to yield a new derivative. mdpi.com The resulting compound's antibacterial efficacy is influenced by the nature of the substituents on the quinolone and furan rings. mdpi.com

The following table summarizes representative examples of the synthesis of biologically relevant compound analogues using this compound.

| Starting Material | Reagent(s) and Conditions | Product | Biological Relevance | Yield (%) |

| Methyl 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylate | N-Bromosuccinimide (NBS), CCl₄ | Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate | Anticancer Intermediate | Not Reported |

| Indole | This compound, t-BuOK, THF, rt, 4h | 1-(Furan-2-ylmethyl)-1H-indole | Anticancer Intermediate | Not Reported |

| Enoxacin | 2-(Bromomethyl)-5-nitrofuran, NaHCO₃, DMF, rt, 120h | Methylene-bridged nitrofuran N-substituted piperazinylquinolone | Antibacterial | 81 |

Derivatization Strategies for Specific Chemical Applications

The utility of this compound extends beyond medicinal chemistry into various other chemical applications, primarily due to the versatility of its reactive bromomethyl group. This functional group allows for a multitude of derivatization strategies, including nucleophilic substitution, cross-coupling reactions, and the formation of organometallic reagents. These strategies enable the use of this compound as a key building block in the synthesis of agrochemicals and in the development of new materials. lookchem.com

In the agrochemical sector, this compound serves as an intermediate in the production of pesticides and other crop protection agents. lookchem.com The furan moiety is a structural component of some naturally occurring and synthetic compounds with insecticidal and herbicidal properties. The ability to easily introduce the furfuryl group via this compound allows for the systematic modification of lead compounds to optimize their activity and spectrum.

The reactivity of the bromomethyl group makes it an excellent electrophilic site for nucleophilic substitution reactions. A wide variety of nucleophiles, such as amines, thiols, and alkoxides, can displace the bromide ion to form new carbon-heteroatom bonds. For example, reaction with an aniline (B41778) derivative leads to the formation of N-(furan-2-ylmethyl)aniline, and reaction with a phenol (B47542) yields a 2-(phenoxymethyl)furan. lookchem.com These reactions are fundamental in creating a diverse library of furan-containing molecules for various applications.

Furthermore, this compound can be utilized in the synthesis of more complex molecules through carbon-carbon bond-forming reactions. For instance, it can be a precursor in the formation of Grignard reagents or participate in palladium-catalyzed cross-coupling reactions, although the direct use of the bromomethyl group in such reactions is less common than converting it to a more stable organometallic species first. These methods allow for the connection of the furfuryl group to other aromatic or aliphatic fragments, building molecular complexity.

The following table provides examples of derivatization strategies for this compound for specific chemical applications.

| Reaction Type | Reagent(s) | Product | Application Area |

| Nucleophilic Substitution | Aniline | N-(Furan-2-ylmethyl)aniline | Organic Synthesis |

| Nucleophilic Substitution | Phenol | 2-(Phenoxymethyl)furan | Organic Synthesis |

| Nucleophilic Substitution | 6-Mercaptopurine | 6-(Furan-2-ylmethylthio)-9H-purine | Agrochemical/Pharmaceutical Intermediate |

| Nucleophilic Substitution | Glycine | N-(Furan-2-ylmethyl)glycine | Agrochemical/Pharmaceutical Intermediate |

| Etherification | Cinnamyl alcohol | Cinnamyl furfuryl ether | Organic Synthesis |

Advanced Spectroscopic and Computational Analysis of 2 Bromomethyl Furan

Spectroscopic Characterization in Mechanistic Elucidation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the characterization of 2-(bromomethyl)furan and its derivatives, providing critical insights into reaction mechanisms and the structure of intermediates.

In the synthesis of derivatives, the structures of intermediate and final compounds are routinely confirmed using these methods. For instance, the formation of chalcone (B49325) derivatives from 2-(bromomethyl)-5-(trifluoromethyl)furan (B58163) is verified by 1H NMR, Mass, and IR spectral data. derpharmachemica.com Similarly, the structure of hydrazide-hydrazone derivatives synthesized from 2-(bromomethyl)-5-nitrofuran (B3034690) was determined by 1H NMR, IR, and mass spectroscopic techniques. amazonaws.com

Mass spectrometry is particularly useful for confirming the molecular weight and fragmentation patterns of these compounds. For example, in the synthesis of chalcone derivatives, Electrospray Ionization Mass Spectrometry (ESI-MS) confirmed the expected molecular ions. derpharmachemica.com High-resolution electrospray-mass spectrometry (ESI-MS) has also been used to monitor reactions and identify transient species, such as the formation of a nickel-hypochlorite intermediate in a catalyzed chlorination reaction. nih.gov

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. In the characterization of 2-(bromomethyl)-5-(trifluoromethyl)furan derivatives, the 1H NMR spectrum showed characteristic signals for the aromatic protons on the furan (B31954) ring and the protons of the bromomethyl group. The coupling constants observed in 1H NMR spectra can also help determine the stereochemistry of reaction products.

Infrared spectroscopy is used to identify the functional groups present in a molecule. In the study of chalcone derivatives, IR spectroscopy confirmed the presence of key functional groups such as C=O and C=C bonds. derpharmachemica.com

These spectroscopic methods are often used in combination to provide a comprehensive picture of the molecular structure and to elucidate reaction pathways. For example, in the study of a phosphine-catalyzed domino reaction, experimental and computational studies, which would rely on spectroscopic data for experimental validation, supported the proposed mechanism involving Diels-Alder cycloadditions. acs.org The use of these techniques is crucial for understanding the reactivity of this compound and for the development of new synthetic methodologies. researchgate.net

Below is a table summarizing typical spectroscopic data for a derivative of this compound.

| Spectroscopic Data for a Chalcone Derivative | |

| Technique | Observation |

| IR (KBr) | υmax 3114, 2943, 1655, 1605, 1592, 1572, 1513 cm-1 |

| 1H NMR (DMSO-d6) | δ 8.05 (d, J = 8.0 Hz, 1H), 8.02 (s, 1H), 7.94 (d, J = 8.0 Hz, 1H), 7.82 (d, J = 6.0 Hz, 1H), 7.48-7.46 (m, 2H), 7.46 (d, J = 7.0 Hz, 2H), 7.26 (d, J = 9.5 Hz, 2H), 6.87 (s, 1H), 5.29 (s, 2H), 3.85 (s, 3H) |

| ESI-MS | m/z (rel. abund. %) 437.19 (M+,100) |

| Data for (E)-1-(4-((5-(trifluoromethyl)furan-2-yl)methoxy)-3-methoxyphenyl)-3-(3-chlorophenyl)prop-2-en-1-one derpharmachemica.com |

Computational Chemistry Approaches

Computational chemistry has become an invaluable tool for understanding the structure, reactivity, and reaction mechanisms of molecules like this compound. These methods provide insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. stackexchange.comaps.org It is widely used for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest possible ground state energy. stackexchange.com DFT calculations can predict molecular geometries with good accuracy, often showing strong agreement with experimental data from X-ray crystallography. frontiersin.org

For furan and its derivatives, various DFT methods, such as B3LYP, have been used to calculate optimized geometries and vibrational frequencies. acs.org The choice of basis set, such as 6-31G++ or cc-pVTZ, can influence the accuracy of these calculations. acs.orgnih.gov DFT can also be used to analyze the electronic properties of this compound, providing information about charge distribution and molecular orbital energies. This information is crucial for understanding the molecule's reactivity.

A comparison of experimental and theoretical geometrical parameters for a related isomaleimide derivative showed that the calculated values were in good agreement with X-ray diffraction data, indicating the suitability of the chosen DFT method and basis set. frontiersin.org

| Calculated vs. Experimental Bond Lengths (Å) for an Isomaleimide Derivative | ||

| Bond | Experimental | Theoretical (B3LYP/6-311++G(d,p)) |

| Se1-C1 | 1.921 | 1.933 |

| N1-C5 | 1.423 | 1.417 |

| N1-C8 | 1.289 | 1.291 |

| O1-C9 | 1.218 | 1.210 |

| Adapted from a study on a related organoselenium compound. frontiersin.org |

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's chemical stability and reactivity. malayajournal.orgresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

FMO analysis can be used to understand and predict the outcomes of various reactions, including pericyclic reactions like cycloadditions. numberanalytics.comimperial.ac.uk The theory posits that the HOMO of one molecule interacts with the LUMO of another, leading to bond formation. numberanalytics.com In the context of this compound, FMO theory can help predict how it will react with different nucleophiles or electrophiles by examining the energies and spatial distributions of its HOMO and LUMO. For instance, the analysis can reveal whether a reaction is likely to proceed and can help explain the observed regioselectivity and stereoselectivity. acs.orgimperial.ac.uk

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. uni-muenchen.de The MEP surface displays the electrostatic potential, which is the force experienced by a positive test charge at various points around the molecule. uni-muenchen.de

Different colors on the MEP map represent different potential values. Typically, regions of negative potential (shown in red) are associated with electrophilic attack, as they are electron-rich and attractive to positive charges. malayajournal.orgwolfram.com Conversely, regions of positive potential (shown in blue) are indicative of nucleophilic attack, as they are electron-poor. malayajournal.orgwolfram.com

For molecules containing furan rings, MEP analysis can identify the most likely sites for electrophilic and nucleophilic reactions. malayajournal.org For example, in a furan derivative, the oxygen atom might be identified as a site susceptible to electrophilic attack. malayajournal.org This information is valuable for predicting the regioselectivity of reactions involving this compound.

Computational Support for Reaction Mechanisms and Stereoselectivity

Computational methods, particularly DFT, are extensively used to support and elucidate reaction mechanisms and to explain the stereoselectivity of chemical transformations. acs.orguq.edu.au By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the potential energy surface of a reaction and identify the most likely pathway.

For instance, in a phosphine-catalyzed hexamerization of 2-(bromomethyl)acrylates, DFT computations supported a proposed mechanism involving two sequential Diels-Alder reactions and explained the observed regio- and stereoselectivity. acs.org Similarly, computational studies on the reaction of 2-bromomethyl-2-methylaziridines with nucleophiles demonstrated how the choice of solvent influences the reaction outcome, leading to either aziridines or azetidines, a finding that was supported by experimental results.

DFT calculations have also been employed to understand the atroposelectivity of a palladium-catalyzed Catellani reaction, providing insights into the origin of the observed stereochemistry. chinesechemsoc.org These computational investigations are crucial for rationalizing experimental observations and for designing new, more selective reactions.

Theoretical Studies on Reaction Energetics and Transition States

Theoretical studies of reaction energetics involve calculating the energy changes that occur during a chemical reaction. This includes determining the energies of reactants, products, intermediates, and, most importantly, transition states. aip.org The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. tau.ac.il

By calculating the activation energy (the energy difference between the reactants and the transition state), it is possible to predict the rate of a reaction. tau.ac.il Computational methods like DFT are used to locate transition state structures and calculate their energies. aip.orgtau.ac.il Vibrational frequency analysis is then performed to confirm that the located structure is indeed a transition state, which is characterized by having exactly one imaginary frequency. aip.org

These theoretical studies can provide detailed insights into reaction mechanisms. For example, in the reaction of 2-acetylfuran (B1664036) with hydroxyl radicals, theoretical calculations were used to construct the potential energy surface and determine the rate constants for different reaction pathways. nih.gov Such studies are invaluable for understanding the kinetics and thermodynamics of reactions involving furan derivatives like this compound.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Functionalization of 2-(Bromomethyl)furan

The development of new catalytic systems is paramount for expanding the synthetic utility of this compound. While traditional nucleophilic substitution is common, emerging research is focused on metal-catalyzed cross-coupling reactions to form challenging carbon-carbon and carbon-heteroatom bonds.

Future research is geared towards designing highly efficient and selective catalysts for these transformations. Palladium-based catalysts, particularly those employing N-heterocyclic carbene (NHC) ligands, are at the forefront of this effort. nih.gov The rational design of these Pd-NHC complexes aims to create catalysts that are not only highly reactive but also selective, enabling transformations under milder conditions. nih.gov Research is also extending to other metals, with rhodium-catalyzed one-pot syntheses of this compound derivatives showing promise for constructing fused furan (B31954) scaffolds. researcher.liferesearchgate.net Iron-catalyzed reactions are also being explored as a more sustainable alternative for coupling reactions. acs.org

A key trend is the development of catalytic systems that can overcome the inherent reactivity challenges of the furan ring and the bromomethyl group, such as the potential for ring-opening or side reactions. rsc.org This includes the use of bifunctional catalysts that can activate both the furan moiety and the coupling partner simultaneously, leading to enhanced reaction efficiency and selectivity. encyclopedia.pub

Table 1: Emerging Catalytic Systems for this compound Functionalization

| Catalytic System | Reaction Type | Application | Key Advantages |

|---|---|---|---|

| Palladium-NHC Complexes | Cross-Coupling | Synthesis of hindered biaryls, coupling with alkyl organozincs | High reactivity and selectivity under mild conditions. nih.gov |

| Rhodium(I) Catalysts | One-Pot Synthesis/Cyclization | Construction of fused furan scaffolds, synthesis of Hashmi phenol (B47542). researcher.liferesearchgate.net | Base- and solvent-free conditions, cascade reactions. researcher.life |

Exploration of Asymmetric Synthesis Using this compound as a Chiral Precursor

The creation of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. This compound is emerging as a valuable starting material in asymmetric synthesis, where the goal is to produce specific stereoisomers of a target molecule.

One promising approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of reactions involving the bromomethyl group. For instance, n-pentenyl glycosides have been used to generate this compound with an enantiomeric excess that depends on the stereochemistry of the starting glycoside. acs.org This method provides a route to optically active furans that are useful as intermediates for pheromones and other natural products. acs.org

Catalytic asymmetric hydrogenation is another powerful tool. Chiral BINAP complexes of ruthenium and rhodium have been successfully used for the enantioselective hydrogenation of furanone derivatives, which can be prepared from this compound precursors, to yield optically active γ-butyrolactones. researchgate.net Furthermore, organocatalysis is providing new pathways; cinchona alkaloids have been used to catalyze the asymmetric addition of β-ketoesters to furan-containing enones, leading to chiral annulated furans with high diastereoselectivity. rsc.orgrsc.org The development of diastereodivergent strategies, which allow access to all possible stereoisomers of a product by simply changing the catalyst, represents a significant advance in this area. rsc.orgrsc.org

Table 2: Asymmetric Synthesis Strategies Involving Furan Precursors

| Method | Catalyst/Auxiliary | Product Type | Enantiomeric/Diastereomeric Excess |

|---|---|---|---|

| Oxidative Hydrolysis | n-Pentenyl glycosides | Chiral monosubstituted tetrahydrofurans | Dependent on anomeric center and protecting groups. acs.org |

| Asymmetric Hydrogenation | Chiral Ru- or Rh-BINAP complexes | Optically active γ-butyrolactones | Up to 100% e.e. achieved. researchgate.net |

| Organocatalytic Addition | Cinchona alkaloids (e.g., quinine) | Chiral annulated furans | High yields and stereoselectivities. rsc.orgrsc.org |

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The high reactivity and potential instability of intermediates like this compound make it an ideal candidate for flow chemistry. rsc.org Continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and residence time, which minimizes the formation of byproducts and allows for the safe handling of reactive species. rsc.orgmpg.de

Recent research has demonstrated the successful in-situ generation of 5-aryl-2-(bromomethyl)furan and subsequent nucleophilic substitution in a microflow reactor. rsc.org This approach suppresses undesired reactions like dimerization and ring-opening, leading to high yields of 2,5-disubstituted furans. rsc.org The integration of multiple reaction steps into a single, continuous ("telescoped") process is a key advantage. mpg.de For example, a two-step continuous process has been developed for the synthesis of brominated furan derivatives, significantly enhancing efficiency and safety.

Automated synthesis platforms, often coupled with flow chemistry, are being used to generate libraries of compounds for high-throughput screening in drug discovery. syrris.com By automating the synthesis of furan derivatives from precursors like this compound, researchers can rapidly explore a wider chemical space to identify new bioactive molecules. syrris.com This synergy between flow chemistry and automation is expected to accelerate the discovery and development of new furan-based pharmaceuticals and materials. acs.orgnih.gov

Rational Design of New Reactions Based on Furan Bromomethyl Reactivity

Beyond established reaction types, there is a growing focus on the rational design of entirely new transformations that leverage the unique electronic properties of the this compound scaffold. This involves creating novel reaction cascades and multicomponent reactions that build molecular complexity in a single step.

One area of exploration is the development of domino processes. For example, phosphine-catalyzed domino reactions have been designed to assemble multiple acrylate (B77674) units, suggesting that similar strategies could be applied to this compound to create complex polycyclic structures. acs.org The reactivity of the bromomethyl group can be harnessed to initiate intramolecular cascades, such as the synthesis of 2,3-dihydrofurans via a carbocation-initiated tandem ring-opening/recyclization process promoted by a related organocatalyst, 2-(bromomethyl)naphthalene (B188764). organic-chemistry.org

Researchers are also designing novel cyclization reactions. Platinum-catalyzed cascade cyclizations have been used to synthesize Hashmi phenol from furan derivatives, demonstrating the potential for metal catalysts to orchestrate complex bond-forming sequences. researcher.liferesearchgate.net The design of these new reactions often relies on a deep mechanistic understanding, allowing chemists to predict and control the reaction pathways to achieve desired products that were previously inaccessible.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of molecules like this compound. osti.gov These models provide deep insights into reaction mechanisms, transition states, and the electronic factors that govern selectivity. rsc.org

For instance, DFT calculations can be used to rationalize the reactivity and selectivity of Diels-Alder reactions involving the furan ring, explaining how substituents influence reaction rates and stereochemical outcomes. rsc.org In the context of catalysis, computational studies help in the rational design of new catalysts. By modeling the interaction between a Pd-NHC complex and its substrates, researchers can tune the steric and electronic properties of the ligand to optimize catalyst performance for specific cross-coupling reactions. nih.gov

Computational models are also being used to investigate the kinetics and thermodynamics of complex reaction pathways. researchgate.net DFT studies on the ring-expansion of aziridinium (B1262131) ions, which share mechanistic features with reactions involving this compound, help predict whether a reaction will be under kinetic or thermodynamic control, thereby guiding the choice of reaction conditions to favor the desired product. researchgate.net As computational methods become more powerful and accurate, their role in the predictive design of new synthetic routes and the optimization of existing ones will continue to grow, reducing the need for extensive empirical screening and accelerating the pace of discovery. mdpi.com

Q & A

Basic Research Questions

Q. What is the role of 2-(Bromomethyl)furan in organic synthesis, and how is it integrated into multi-step reactions?

- Methodological Answer : this compound serves as a versatile alkylating agent, particularly in nucleophilic substitution reactions. For example, it reacts with phenol derivatives to form substituted furan-phenol conjugates, as demonstrated in the synthesis of ZINC4 . Its bromomethyl group facilitates cross-coupling reactions, enabling the construction of complex heterocyclic frameworks. Researchers should follow protocols such as those patented by Beaulieu & Ohemeng (1999), which outline optimized conditions for its preparation and subsequent use in coupling reactions .

Q. What are the optimal synthetic routes for this compound, especially under green chemistry principles?

- Methodological Answer : A solvent-free, Rhodium(II)-catalyzed domino reaction protocol has been developed for synthesizing this compound. This method avoids hazardous solvents and leverages in situ carbenoid formation from cyclic 1,3-diketones, achieving high yields (Scheme 13.44 in ). Researchers should prioritize Rh₂(OAc)₄ catalysis and PhI(OAc)₂ as oxidants to minimize waste and energy consumption .

Q. How can researchers characterize this compound using spectroscopic and computational methods?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Analyze the bromomethyl proton resonance (δ ~4.3–4.5 ppm for CH₂Br) and furan ring protons (δ ~6.3–7.5 ppm).

- Mass Spectrometry : Confirm molecular ion peaks at m/z 161/163 (Br isotope pattern).

- Computational Modeling : Use the AM1 quantum mechanical model (NDDO approximation) to predict electronic properties and hydrogen-bonding behavior, which is critical for reaction design .

- Reference databases like ChemIDplus and EPA DSSTox provide validated spectral data .

Q. What safety precautions are required when handling this compound?

- Methodological Answer : The compound exhibits acute toxicity (LD₅₀ = 180 mg/kg, intravenous in mice) and emits toxic Br⁻ vapors upon decomposition . Researchers must use fume hoods, PPE (gloves, goggles), and inert atmospheres during reactions. Toxicity data gaps exist for chronic exposure, so surrogate studies (e.g., furan derivatives) are recommended for risk assessment .

Advanced Research Questions

Q. What reaction mechanisms govern the dimerization of this compound under varying conditions?

- Methodological Answer : Dimerization kinetics depend on α-substituents and reaction media. For example, in polar solvents, the bromomethyl group facilitates nucleophilic attack on the furan ring, forming bis-furan adducts. Kinetic studies using trimethylsilyl-protected intermediates (e.g., 3-(hydroxymethyl)-2-(trimethylsilyl)methylfuran) reveal temperature-dependent regioselectivity . Monitor reactions via GC-MS or HPLC to track dimer distribution.

Q. How does this compound’s stability vary under thermal, acidic, or basic conditions?

- Methodological Answer :

- Thermal Stability : Decomposes above 80°C, releasing HBr and forming furan-derived byproducts. Use low-temperature storage (<0°C) for long-term stability .

- Acidic/Base Conditions : Susceptible to hydrolysis; avoid aqueous bases (e.g., NaOH) to prevent debromination. Anhydrous conditions (e.g., THF, DMF) are preferred for reactions .

Q. How can computational models predict this compound’s reactivity in catalytic systems?

- Methodological Answer : The AM1 model (Austin Model 1) accurately predicts hydrogen-bonding interactions and transition states in NDDO approximation . For example, simulate Rh-catalyzed carbenoid formation using density functional theory (DFT) to optimize reaction coordinates and identify rate-limiting steps .

Q. What analytical methods are suitable for detecting degradation products of this compound in complex matrices?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.